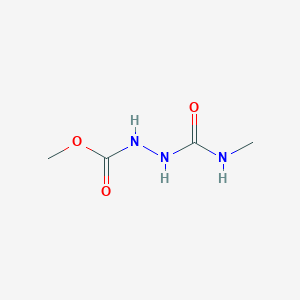
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester involves the reaction of hydrazinecarboxylic acid with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol and is carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for yield and purity.
化学反応の分析
Types of Reactions
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may yield simpler hydrazine derivatives.
科学的研究の応用
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in research to understand biochemical pathways and mechanisms.
Industry: It is used in the production of other chemicals and as a research tool in industrial laboratories.
作用機序
The mechanism of action of 2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. It can also form hydrogen bonds and participate in coordination chemistry with metal ions.
類似化合物との比較
Similar Compounds
Hydrazinecarboxylic Acid Methyl Ester: This compound has a similar structure but lacks the methylcarbamoyl group.
Methyl Hydrazinecarboxylate: Another similar compound with slight structural differences.
Uniqueness
2-(Methylcarbamoyl)hydrazinecarboxylic Acid Methyl Ester is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its versatility makes it a valuable tool in various research applications .
特性
分子式 |
C4H9N3O3 |
|---|---|
分子量 |
147.13 g/mol |
IUPAC名 |
methyl N-(methylcarbamoylamino)carbamate |
InChI |
InChI=1S/C4H9N3O3/c1-5-3(8)6-7-4(9)10-2/h1-2H3,(H,7,9)(H2,5,6,8) |
InChIキー |
ZSTHSCFVGSEXNL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NNC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















